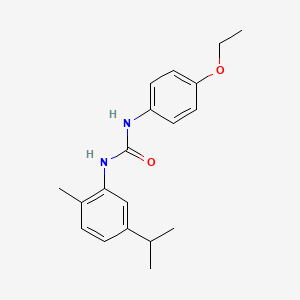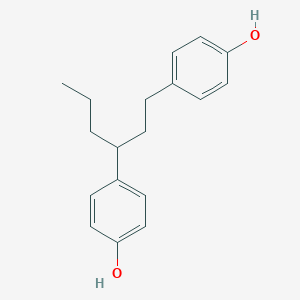
4,4'-(Hexane-1,3-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Hexane-1,3-diyl)diphenol is an organic compound that belongs to the class of bisphenols It consists of two phenol groups connected by a hexane chain at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexane-1,3-diyl)diphenol typically involves the reaction of phenol with hexane-1,3-diol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of a carbon-oxygen bond between the phenol and the hexane-1,3-diol, resulting in the formation of the desired bisphenol compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Hexane-1,3-diyl)diphenol can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4’-(Hexane-1,3-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound
科学的研究の応用
4,4’-(Hexane-1,3-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a model compound for understanding the behavior of phenolic compounds in biological systems.
Industry: The compound is used in the production of high-performance materials, such as epoxy resins and polycarbonates, due to its ability to enhance the mechanical and thermal properties of these materials.
作用機序
The mechanism of action of 4,4’-(Hexane-1,3-diyl)diphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It can influence cellular signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses.
類似化合物との比較
4,4’-(Hexane-1,3-diyl)diphenol can be compared with other bisphenols, such as:
Bisphenol A (BPA): BPA is widely used in the production of polycarbonate plastics and epoxy resins. It has similar chemical properties but differs in its structure, with a propane-2,2-diyl group connecting the phenol groups.
Bisphenol F (BPF): BPF has a methylene group connecting the phenol groups and is used in the production of epoxy resins and coatings.
Bisphenol S (BPS): BPS contains a sulfone group connecting the phenol groups and is used as a substitute for BPA in various applications.
Uniqueness
4,4’-(Hexane-1,3-diyl)diphenol is unique due to its hexane-1,3-diyl linkage, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
5702-89-6 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
4-[3-(4-hydroxyphenyl)hexyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-2-3-15(16-8-12-18(20)13-9-16)7-4-14-5-10-17(19)11-6-14/h5-6,8-13,15,19-20H,2-4,7H2,1H3 |
InChIキー |
KBDAGKROQKTLLM-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
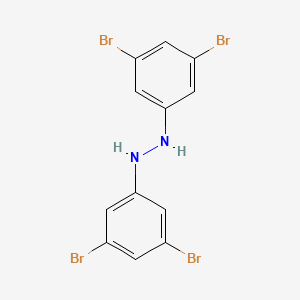
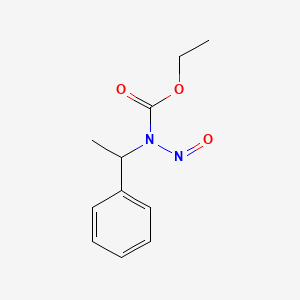
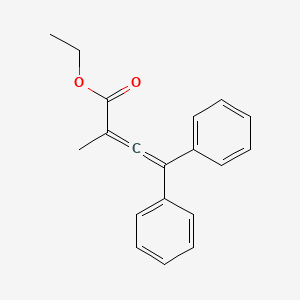


![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
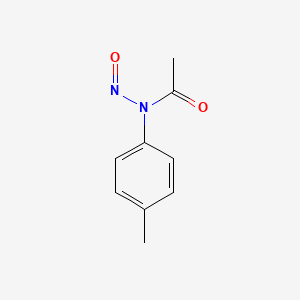


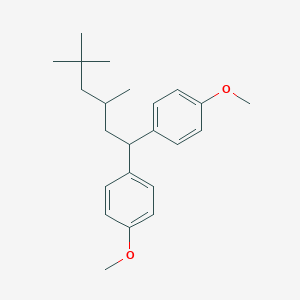
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
